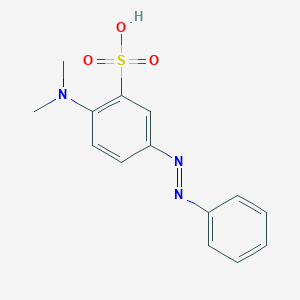
Enadolin
Übersicht
Beschreibung
Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
Wissenschaftliche Forschungsanwendungen
Enadolin wurde ausgiebig auf seine pharmakologischen Eigenschaften untersucht, insbesondere auf seine Auswirkungen auf Kappa-Opioid-Rezeptoren. Einige seiner bemerkenswerten Anwendungen umfassen:
Analgetische Forschung: Trotz seiner Nebenwirkungen wurde this compound in der Forschung verwendet, um das analgetische Potenzial von Kappa-Opioid-Rezeptoragonisten zu verstehen.
Neuropharmakologie: Studien haben seine Auswirkungen auf das zentrale Nervensystem untersucht, einschließlich seines Potenzials, Sedierung, Verwirrung und visuelle Verzerrungen zu induzieren.
Forschung zu Sucht: Die selektive Wirkung von this compound auf Kappa-Opioid-Rezeptoren hat es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle dieser Rezeptoren bei Sucht und Abhängigkeit gemacht.
Neuroprotektive Studien: Präklinische Studien haben gezeigt, dass Kappa-Opioid-Rezeptoragonisten, einschließlich this compound, neuroprotektive Eigenschaften besitzen könnten.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an Kappa-Opioid-Rezeptoren im Gehirn und in anderen Geweben bindet. Diese Bindung aktiviert die Rezeptoren und führt zu einer Kaskade intrazellulärer Ereignisse, die die Neurotransmitterfreisetzung und die neuronale Aktivität modulieren. Die Aktivierung von Kappa-Opioid-Rezeptoren ist mit analgetischen Wirkungen sowie Nebenwirkungen wie Dysphorie und Halluzinationen verbunden .
Wirkmechanismus
Target of Action
Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of Enadoline . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .
Mode of Action
As a κ-opioid agonist, Enadoline binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The activation of KORs by Enadoline affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .
Pharmacokinetics
A study conducted in rats suggested that enadoline’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .
Result of Action
In human studies, Enadoline has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .
Action Environment
The action of Enadoline, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .
Biochemische Analyse
Biochemical Properties
Enadoline interacts with the κ-opioid receptor, a G-protein-coupled receptor, in the human body . This interaction is highly selective, making Enadoline a potent κ-opioid agonist .
Cellular Effects
Enadoline has been observed to produce visual distortions and feelings of dissociation in human studies . These effects are reminiscent of the effects of salvinorin A, another κ-opioid agonist . It also significantly increases measures of sedation, confusion, and dizziness .
Molecular Mechanism
Enadoline exerts its effects at the molecular level by binding to the κ-opioid receptor . This binding interaction activates the receptor, leading to a series of intracellular events that result in the observed physiological and psychological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Enadoline has been observed to produce significant effects such as sedation, confusion, and dizziness . The highest dose tested (160 µg/70 kg) was not tolerated and led to psychotomimetic effects .
Metabolic Pathways
As a κ-opioid agonist, it is likely to be involved in pathways related to pain and stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce Enadoline .
Industrial Production Methods: Industrial production of Enadoline would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enadolin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie dem Benzofuran- und Pyrrolidin-Rest. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nucleophile oder Elektrophile, die die Benzofuran- oder Pyrrolidinringe angreifen. Häufige Reagenzien sind Halogene, Alkylierungsmittel und Acylierungsmittel.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb von this compound zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen verändern können, was zu verschiedenen Analoga führt.
Vergleich Mit ähnlichen Verbindungen
Enadolin ist strukturell und funktionell ähnlich anderen Kappa-Opioid-Rezeptoragonisten wie U-69,593, U-50,488 und U-77891. Es zeichnet sich jedoch durch seine hohe Selektivität und Potenz für Kappa-Opioid-Rezeptoren aus . Im Gegensatz zu einigen anderen Kappa-Opioid-Agonisten besitzt this compound einen einzigartigen Benzofuran-Rest, der zu seinem besonderen pharmakologischen Profil beiträgt.
Ähnliche Verbindungen:
U-69,593: Ein weiterer potenter Kappa-Opioid-Rezeptoragonist mit ähnlichen analgetischen Eigenschaften.
U-50,488: Bekannt für seinen Einsatz in der Forschung, um die Funktionen von Kappa-Opioid-Rezeptoren zu untersuchen.
U-77891: Ein Kappa-Opioid-Rezeptoragonist mit neuroprotektiven und analgetischen Wirkungen.
Eigenschaften
CAS-Nummer |
124378-77-4 |
|---|---|
Molekularformel |
C24H32N2O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |
InChI-Schlüssel |
JMBYBVLCYODBJQ-VUNKPPBISA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Isomerische SMILES |
CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Kanonische SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
| 124378-77-4 | |
Löslichkeit |
In water, 1.15 mg/L at 25 °C (est) |
Synonyme |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
Dampfdruck |
1.46X10-8 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


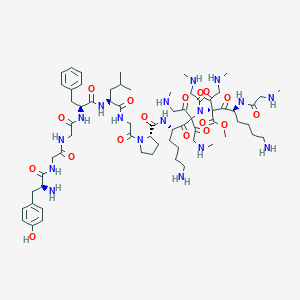

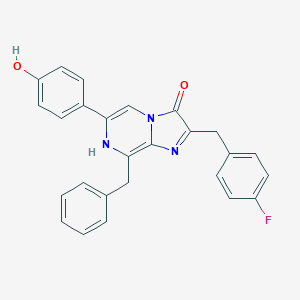

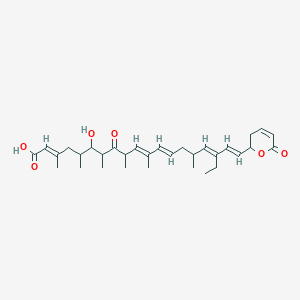

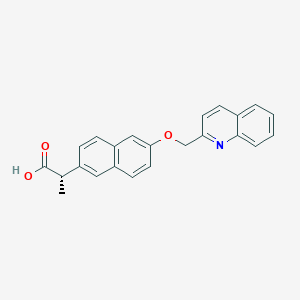

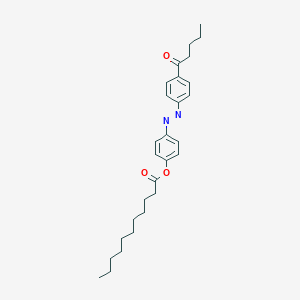
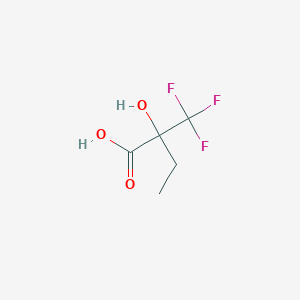
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
